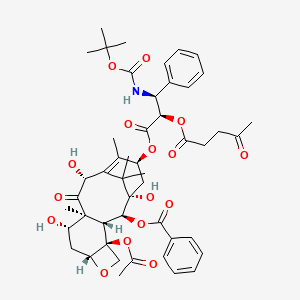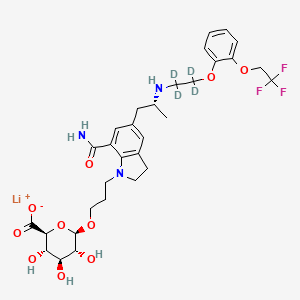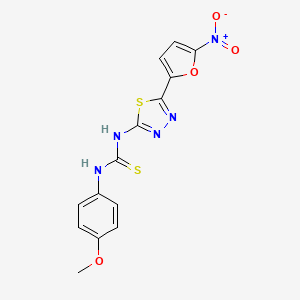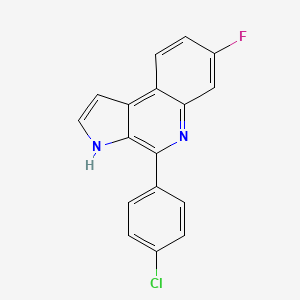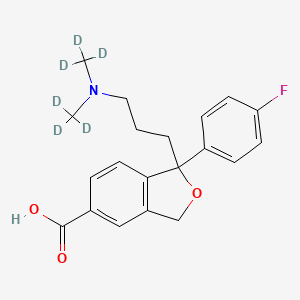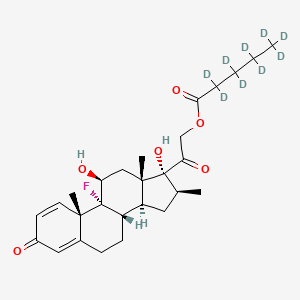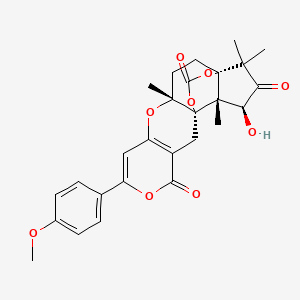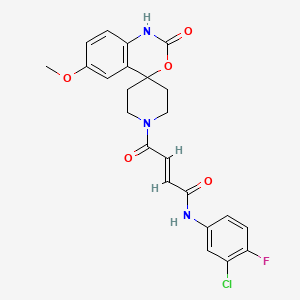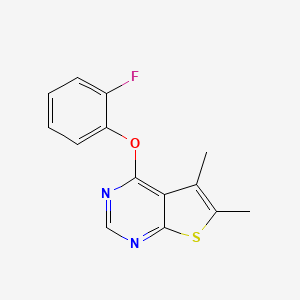
Triclabendazole sulfoxide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triclabendazole sulfoxide-d3 is a deuterium-labeled derivative of triclabendazole sulfoxide. Triclabendazole is an anthelmintic drug primarily used to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is a major metabolite of triclabendazole and exhibits significant anti-parasitic activity .
Méthodes De Préparation
The synthesis of triclabendazole involves several steps:
Condensation: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol to obtain 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide.
Reduction: The nitro group is reduced in the presence of Raney nickel to yield 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.
Cyclization: This intermediate undergoes cyclization with carbon disulfide to form 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.
Methylation: The thiol group is methylated using a methylating agent to produce triclabendazole methanesulfonate salt.
Conversion: The methanesulfonate salt is converted to the hydrochloride salt and then hydrolyzed to obtain triclabendazole
For the sulfoxide form, an oxidation reaction is performed on triclabendazole to yield triclabendazole sulfoxide .
Analyse Des Réactions Chimiques
Triclabendazole sulfoxide-d3 undergoes various chemical reactions:
Oxidation: Triclabendazole can be oxidized to form sulfoxide and sulfone metabolites.
Reduction: The sulfoxide form can be reduced back to the parent compound under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as Raney nickel. The major products formed include triclabendazole sulfoxide and triclabendazole sulfone .
Applications De Recherche Scientifique
Triclabendazole sulfoxide-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of triclabendazole.
Biology: Employed in studies involving the interaction of triclabendazole with biological targets, such as β-tubulin in parasites.
Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci
Industry: Utilized in the development of new anthelmintic formulations and as a tool in drug discovery.
Mécanisme D'action
Triclabendazole and its metabolites, including triclabendazole sulfoxide-d3, exert their effects by binding to β-tubulin in parasites. This binding prevents the polymerization of microtubules, leading to the disruption of cellular processes essential for the parasite’s survival. The compound also affects the parasite’s membrane potential and motility, contributing to its anti-parasitic activity .
Comparaison Avec Des Composés Similaires
Triclabendazole sulfoxide-d3 is unique compared to other benzimidazole derivatives due to its specific activity against liver flukes and its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Similar compounds include:
Albendazole: Another benzimidazole derivative used to treat a variety of parasitic infections.
Mebendazole: Used to treat infections caused by roundworms, hookworms, and whipworms.
Fenbendazole: Primarily used in veterinary medicine to treat parasitic infections in animals
Triclabendazole’s unique structure, particularly the presence of a chlorinated benzene ring and the absence of a carbamate group, distinguishes it from other benzimidazole compounds .
Propriétés
Formule moléculaire |
C14H9Cl3N2O2S |
|---|---|
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 |
Clé InChI |
GABQPFWIQFRJSE-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


